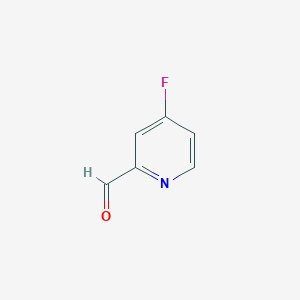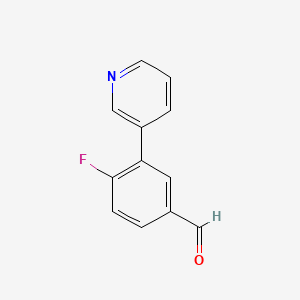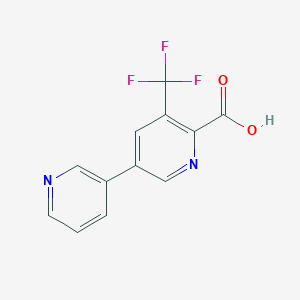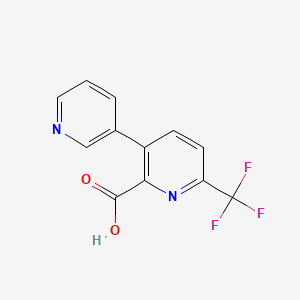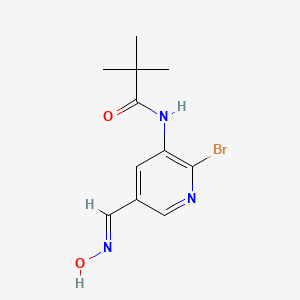
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
Übersicht
Beschreibung
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can vary greatly depending on the functional groups attached to the pyridine ring. For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, 2-pyridyl boronic acids decompose via fragmentation of a zwitterionic intermediate, which is formed at a maximum rate between pH 4 and 8 .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
- A study by Atalay et al. (2016) on a related compound, "N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide," detailed its molecular structure, featuring pivalamide, pyridin, and hydroxy-methylphenyl moieties. The study highlighted the compound's non-planar structure and the presence of intramolecular hydrogen bonds contributing to its conformational stability (Atalay, S., Gerçeker, S., Esercİ, H., & Ağar, E., 2016).
Chemical Synthesis Techniques
- Research on "2-Pivalamido-3H-pyrimidin-4-one derivatives" by Bavetsias et al. (2004) discussed a convenient methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This technique could offer insights into handling similar compounds, including the synthesis and modification of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide derivatives (Bavetsias, V., Henderson, E., & McDonald, E., 2004).
Application in Heterocyclic Chemistry
- Morgentin et al. (2009) described an efficient large-scale synthesis approach for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, providing a foundation for developing novel heterocyclic compounds that could include N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide or its derivatives. The methodology emphasizes the utility of such compounds in synthesizing complex heterocycles (Morgentin, R., Jung, F., Lamorlette, M., Maudet, M., Ménard, M., Plé, P., Pasquet, G., & Renaud, F., 2009).
Zukünftige Richtungen
The field of pyridine derivatives is vast and continues to grow, with new compounds being synthesized and studied for their potential applications in various fields such as medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyridine derivatives, their properties, and potential applications.
Eigenschaften
IUPAC Name |
N-[2-bromo-5-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPCJOHCTBBFPK-MKMNVTDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=N/O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





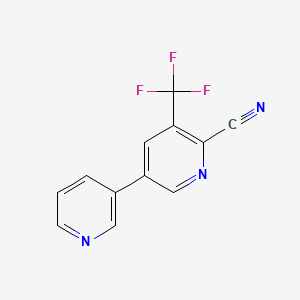
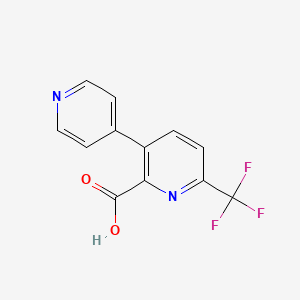
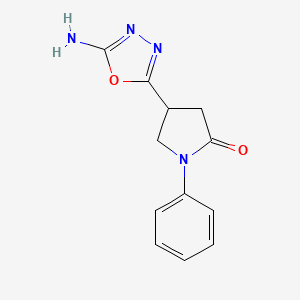
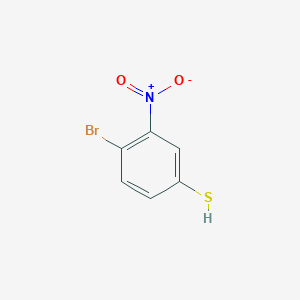
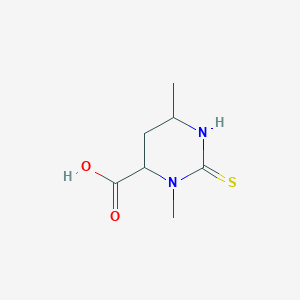

![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
